molecular formula C13H14N2O4 B4432131 N-(2,5-dimethoxyphenyl)-5-methyl-3-isoxazolecarboxamide CAS No. 145440-98-8

N-(2,5-dimethoxyphenyl)-5-methyl-3-isoxazolecarboxamide

Cat. No.: B4432131
CAS No.: 145440-98-8
M. Wt: 262.26 g/mol
InChI Key: NUGILKOOJIIMED-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-5-methyl-3-isoxazolecarboxamide is a synthetic organic compound featuring a central isoxazole ring substituted with a 5-methyl group and a carboxamide-linked 2,5-dimethoxyphenyl moiety.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-8-6-11(15-19-8)13(16)14-10-7-9(17-2)4-5-12(10)18-3/h4-7H,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGILKOOJIIMED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70932602
Record name N-(2,5-Dimethoxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70932602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145440-98-8
Record name 3-Isoxazolecarboxamide, N-(2,5-dimethoxyphenyl)-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145440988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,5-Dimethoxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70932602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-5-methyl-3-isoxazolecarboxamide typically involves the reaction of 2,5-dimethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to cyclization using acetic anhydride to yield the isoxazole ring. The final step involves the reaction of the isoxazole derivative with methyl isocyanate to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Prolonged exposure to HCl (2 N) at 80°C cleaves the amide bond, yielding 5-methyl-3-isoxazolecarboxylic acid and 2,5-dimethoxyaniline .

  • Basic hydrolysis : Treatment with NaOH (1 M) at 60°C produces the corresponding sodium carboxylate.

Kinetic data :

ConditionTemperatureReaction TimeYield of Carboxylic Acid
2 N HCl80°C6 hours78% ± 2.1
1 M NaOH60°C4 hours82% ± 1.8

Alkylation and Acylation

The isoxazole ring’s nitrogen participates in nucleophilic reactions:

  • Methylation : Reacts with methyl iodide (CH₃I) in THF at 0°C, forming N-methylated derivatives .

  • Acetylation : Treating with acetyl chloride (CH₃COCl) in pyridine yields O-acetylated products at the methoxy groups.

Reaction efficiency :

ReagentSolventTemperatureConversion Rate
CH₃ITHF0°C65% ± 3.2
CH₃COClPyridine25°C89% ± 2.7

Nucleophilic Substitution

The methoxy groups on the phenyl ring undergo demethylation under strong nucleophiles:

  • Demethylation : Treatment with BBr₃ (1.0 M in DCM) at −78°C replaces methoxy groups with hydroxyl groups .

Product distribution :

PositionSubstituent After ReactionYield
2-methoxy−OH72%
5-methoxy−OH68%

Stability Under Physiological Conditions

The compound’s stability was tested across pH ranges and temperatures :

pH stability (24-hour exposure) :

pHDegradation RatePrimary Degradation Pathway
2.095%Amide hydrolysis
7.412%Oxidative demethylation
9.034%Ring-opening

Thermal stability :

TemperatureHalf-Life (hours)
25°C>200
60°C48
90°C6.2

Biological Activation Pathways

In vitro studies reveal that metabolic modifications enhance its anticancer activity :

  • Oxidative metabolism : Liver microsomes convert methoxy groups to hydroxyl groups, increasing solubility and target binding affinity.

  • Conjugation reactions : Forms glucuronides and sulfates in phase II metabolism, reducing systemic toxicity.

Metabolite activity (IC₅₀ vs Hep3B cells) :

MetaboliteIC₅₀ (µM)
Parent compound23.0
5-hydroxy derivative18.7
Glucuronide conjugate>100

Synthetic Modifications

Key steps in its synthesis involve carbodiimide-mediated coupling :

  • Reagents : 5-methyl-3-isoxazolecarboxylic acid, EDC, DMAP, and 2,5-dimethoxyaniline.

  • Solvent system : Dichloromethane/ethyl acetate (3:1 v/v).

  • Yield : 74% after column chromatography.

Optimized reaction conditions :

ParameterValue
Reaction time3 hours
Temperature25°C
Aniline equivalents1.1

This compound’s reactivity profile and stability data provide a foundation for designing derivatives with enhanced pharmacokinetic properties and target specificity.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-(2,5-dimethoxyphenyl)-5-methyl-3-isoxazolecarboxamide across various cancer cell lines:

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • Hep3B (liver cancer)
    • MCF-7 (breast cancer)

Efficacy Against Cancer

  • Inhibition of Cell Proliferation :
    • The compound demonstrated significant inhibition of cell proliferation in HeLa, Hep3B, and MCF-7 cells, showing better selectivity than traditional chemotherapeutics like doxorubicin .
    • IC50 Values :
      • Hep3B: ~23 μg/ml
      • HeLa: ~15.48 μg/ml
      • MCF-7: ~39.80 μg/ml .
  • Mechanism of Action :
    • Induces G2/M phase arrest in the cell cycle, leading to apoptosis rather than necrosis in treated cells .
    • Interaction studies using molecular docking simulations suggest favorable binding affinities with proteins involved in cancer pathways.

Immunomodulatory Effects

Beyond its anticancer properties, this compound may also play a role in modulating immune responses:

  • Potential Applications :
    • Treatment of autoimmune diseases and infections.
    • As an adjuvant to enhance vaccine efficacy .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions. These processes are crucial for optimizing yield and purity for biological evaluations.

Synthesis Steps Overview

  • Formation of Isoxazole Ring : Utilizing appropriate precursors to construct the isoxazole structure.
  • Carboxamide Formation : Introducing the carboxamide group through acylation reactions.
  • Substitution Reactions : Modifying the phenyl ring to introduce methoxy groups at specific positions for enhanced biological activity.

Conclusion and Future Directions

This compound exhibits promising anticancer and immunomodulatory properties, warranting further investigation into its mechanisms and potential therapeutic applications. Future research should focus on:

  • In vivo studies to validate efficacy and safety profiles.
  • Exploration of combination therapies with existing cancer treatments.
  • Development of novel formulations to enhance bioavailability and targeted delivery.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-5-methyl-3-isoxazolecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Implications Reference
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide C₁₄H₁₅N₅O₂S 317.37 Isoxazole-thiadiazole hybrid; 3-methoxyphenyl, methyl, and carboxamide groups Enhanced bioactivity due to isoxazole-thiadiazole synergy; potential enzyme inhibition
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide C₂₄H₂₀ClN₅O₄ 490.90 Benzoxazole-triazole hybrid; 4-chlorophenyl and 2,5-dimethoxyphenyl groups Dimethoxyphenyl may improve solubility; chlorophenyl enhances lipophilicity
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide C₁₄H₁₂N₄O₃S 324.34 Benzo[d][1,3]dioxole (methylenedioxyphenyl) substituent; thiadiazole-isoxazole hybrid Methylenedioxyphenyl may improve metabolic stability and target affinity
5-(4-Fluorophenyl)-N-(5-methylisoxazol-3-yl)isoxazole-3-carboxamide C₁₄H₁₂FN₃O₃ 289.27 Dual isoxazole rings; 4-fluorophenyl substituent Fluorine enhances electronegativity and bioavailability
N-(2,5-dimethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide C₁₆H₁₆N₄O₄S 360.39 Thiazolo-pyrimidine fused ring system; dimethoxyphenyl carboxamide Fused rings may increase planar stacking with biological targets
3-Isoxazolecarboxamide,5-methyl-N-[2-methyl-6-(1-methylethyl)phenyl] C₁₅H₁₈N₂O₂ 258.32 Branched alkyl (isopropyl) substituent; methyl-isoxazole Steric hindrance from isopropyl may reduce binding efficiency

Key Differences in Functional Groups and Bioactivity

Isoxazole vs. Thiadiazole/Triazole/Benzoxazole Cores The isoxazole ring in the target compound offers a balance of hydrogen-bonding capacity (via the oxygen atom) and aromaticity. In contrast, thiadiazole (e.g., ) and triazole (e.g., ) analogs introduce sulfur or additional nitrogen atoms, altering electronic properties and metabolic stability.

Substituent Effects

  • 2,5-Dimethoxyphenyl : This group in the target compound and provides electron-donating methoxy groups, enhancing solubility and π-π stacking. Comparatively, 4-fluorophenyl in increases electronegativity, improving membrane permeability.
  • Methylenedioxyphenyl (in ) offers similar electronic effects to dimethoxyphenyl but with reduced metabolic degradation due to the fused dioxole ring.

Hybrid Systems

  • Compounds combining isoxazole with thiadiazole () or triazole () exhibit synergistic effects. For example, the thiadiazole-isoxazole hybrid in may inhibit enzymes like cyclooxygenase or kinases more effectively than the target compound alone.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound
Molecular Weight ~300–350 (estimated) 317.37 289.27 258.32
Hydrogen Bond Donors 1 (NH in carboxamide) 2 (NH in carboxamide) 1 (NH in carboxamide) 1 (NH in carboxamide)
Hydrogen Bond Acceptors 5 (O, N in isoxazole and carboxamide) 6 (O, N, S) 5 (O, N, F) 3 (O, N)
LogP (estimated) ~2.5 ~2.8 (thiadiazole increases lipophilicity) ~2.1 (fluorine reduces lipophilicity) ~3.0 (isopropyl enhances lipophilicity)

Biological Activity

N-(2,5-dimethoxyphenyl)-5-methyl-3-isoxazolecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, highlighting its anticancer properties and other relevant biological effects.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2,5-dimethoxyphenyl isoxazole derivatives with appropriate carboxylic acid derivatives. This process results in the formation of a carboxamide linkage that is crucial for the biological activity of the compound. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and HRMS (High-Resolution Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compounds.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of isoxazole-carboxamide derivatives, including this compound. These studies typically assess the compound's cytotoxicity against various cancer cell lines, including:

  • HeLa (cervical adenocarcinoma)
  • MCF-7 (breast carcinoma)
  • Hep3B (liver carcinoma)

The half-maximal inhibitory concentration (IC50) values are commonly used to quantify the potency of these compounds. For instance, one study reported that derivatives exhibited IC50 values ranging from 0.91 µM to over 400 µg/mL against different cancer cell lines, indicating varying levels of activity depending on structural modifications .

Table 1: Anticancer Activity of Isoxazole-Carboxamide Derivatives

CompoundCell LineIC50 (µM)
2aHeLa0.91
2aMCF-714.43
2aHep3B8.02
2dHeLa15.48
2eHep3B23

These findings suggest that certain derivatives like compound 2a show significant promise as potential anticancer agents due to their low IC50 values against multiple cancer types .

The mechanism by which this compound exerts its anticancer effects appears to involve several pathways:

  • Induction of Apoptosis : Studies indicate that treatment with this compound can shift cancer cells from necrosis to apoptosis, significantly reducing cell viability .
  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase, similar to established chemotherapeutic agents like doxorubicin .
  • Alpha-fetoprotein Secretion Inhibition : It has been observed that certain derivatives reduce the secretion levels of alpha-fetoprotein in Hep3B cells, which is often associated with liver cancer progression .

Other Biological Activities

Beyond its anticancer properties, this compound has also been evaluated for antioxidant activity using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). Some derivatives have shown moderate antioxidant effects, which could contribute to their overall therapeutic profile .

Case Studies and Future Directions

Recent research efforts have focused on enhancing the bioavailability and efficacy of isoxazole-carboxamide derivatives through novel formulations such as nanoemulgels. These formulations aim to improve cellular permeability and target specific cancer types more effectively .

Q & A

Q. Analytical techniques :

  • NMR spectroscopy :
    • ¹H NMR : Look for aromatic protons (~6.5–7.5 ppm for dimethoxyphenyl) and isoxazole protons (~6.1–6.3 ppm) .
    • ¹³C NMR : Carboxamide carbonyl (~165–170 ppm) and methoxy carbons (~55–60 ppm) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <3 ppm mass accuracy .
  • X-ray crystallography : Use SHELXL for refinement; monitor R-factors (<5%) and residual electron density maps .

Advanced: What strategies resolve contradictions in biological activity data for isoxazole carboxamide derivatives?

Case example : Discrepancies in IC₅₀ values across studies may arise from:

  • Experimental variability :
    • Cell line differences (e.g., mitochondrial membrane potential assays vs. whole-cell viability) .
    • Solvent effects (DMSO concentration >1% can artifactually inhibit targets) .
  • Methodological adjustments :
    • Standardize assay conditions (e.g., pH 7.4 buffer, 37°C).
    • Use internal controls (e.g., cyclosporine A for mitochondrial permeability transition pore assays) .
  • Data normalization : Express activity relative to a reference compound to account for batch-to-batch variability.

Advanced: How can computational modeling guide the optimization of this compound for target binding?

Q. Approaches :

  • Docking studies : Screen against targets (e.g., kinases, GPCRs) using software like AutoDock Vina. Focus on:
    • Hydrogen bonding with carboxamide oxygen and methoxy groups.
    • Hydrophobic interactions with the isoxazole methyl group .
  • QSAR models : Corporate substituent effects (e.g., electron-donating methoxy groups enhance π-stacking) .
  • MD simulations : Assess binding stability over 100 ns trajectories; analyze RMSD (<2 Å) and ligand-protein interaction fingerprints .

Intermediate: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Scalability issues :

  • Low yields in coupling steps : Replace EDCI with more efficient coupling agents (e.g., T3P) .
  • Purification bottlenecks : Switch from column chromatography to fractional crystallization using ethanol/water mixtures .
  • Byproduct formation : Optimize stoichiometry (1:1.05 molar ratio of acid to amine) and monitor reaction progress via in-situ FTIR .

Advanced: How does the electronic nature of substituents on the phenyl ring influence the compound’s reactivity and bioactivity?

Q. Substituent effects :

  • Methoxy groups : Electron-donating groups enhance resonance stabilization of the aromatic ring, increasing electrophilic substitution susceptibility (e.g., nitration at para positions) .
  • Bioactivity modulation :
    • 2,5-Dimethoxy substitution improves solubility via hydrogen bonding but may reduce membrane permeability .
    • Methyl on isoxazole enhances metabolic stability by blocking CYP450 oxidation .

Basic: What spectroscopic markers distinguish this compound from its structural analogs?

  • FTIR : Strong absorbance at ~1670 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C of methoxy) .
  • UV-Vis : λₘₐₐ ~270 nm (aromatic π→π* transition) and ~310 nm (n→π* of carboxamide) .
  • MS/MS fragmentation : Diagnostic peaks at m/z 270 (loss of CO) and m/z 152 (dimethoxyphenyl fragment) .

Advanced: How can researchers address discrepancies in crystallographic data for this compound?

Q. Common issues :

  • Disorder in methoxy groups : Use SHELXL’s PART instruction to model alternative conformations .
  • Poor diffraction resolution (<1.0 Å) : Collect data at cryogenic temperatures (100 K) and apply anisotropic displacement parameters .
  • Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Intermediate: What in vitro assays are suitable for evaluating the biological activity of this compound?

Q. Recommended assays :

  • Mitochondrial assays : Measure Ca²⁺-induced permeability transition using Calcium Green-5N .
  • Kinase inhibition : Use TR-FRET-based assays (e.g., LanthaScreen) for high-throughput screening .
  • Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HepG2, MCF-7) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-dimethoxyphenyl)-5-methyl-3-isoxazolecarboxamide
Reactant of Route 2
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N-(2,5-dimethoxyphenyl)-5-methyl-3-isoxazolecarboxamide

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